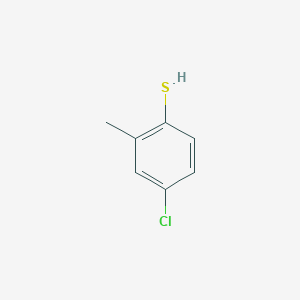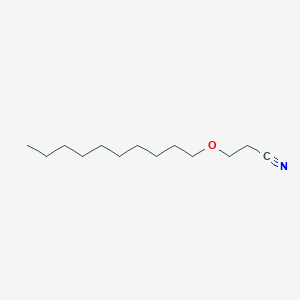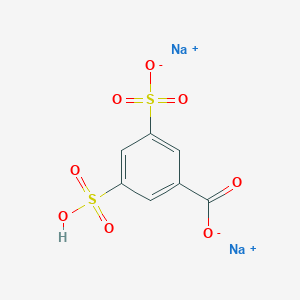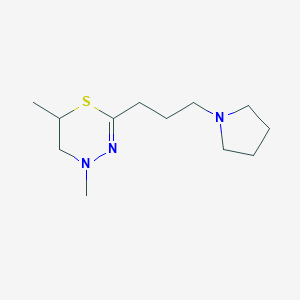
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine (DDPT) is a compound that has been extensively studied for its potential therapeutic applications. DDPT is a member of the thiadiazine family of compounds, which are known to have a wide range of biological activities.
作用机制
The exact mechanism of action of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory, and to decrease the levels of dopamine, a neurotransmitter that is involved in movement and motivation.
生化和生理效应
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to have a number of biochemical and physiological effects in animal models. These include reducing oxidative stress, inflammation, and apoptosis, as well as increasing antioxidant enzyme activity and reducing lipid peroxidation. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has also been shown to improve mitochondrial function and to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that it can be difficult to obtain in large quantities, which can be a barrier to its use in some experiments.
未来方向
There are a number of future directions for research on 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine. One area of interest is in developing new methods for synthesizing 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine that are more efficient and cost-effective. Another area of research is in exploring the potential therapeutic applications of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, there is interest in studying the potential side effects of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine and in developing strategies for minimizing these effects.
合成方法
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine can be synthesized by the reaction of 2-amino-5,6-dimethyl-4H-1,3,4-thiadiazine with 3-bromopropylamine hydrobromide in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom with the amino group, followed by cyclization to form the thiadiazine ring. The resulting product is then purified by column chromatography to obtain pure 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine.
科学研究应用
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been studied for its potential therapeutic applications in a number of different areas. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
属性
CAS 编号 |
15620-49-2 |
|---|---|
产品名称 |
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine |
分子式 |
C12H23N3S |
分子量 |
241.4 g/mol |
IUPAC 名称 |
4,6-dimethyl-2-(3-pyrrolidin-1-ylpropyl)-5,6-dihydro-1,3,4-thiadiazine |
InChI |
InChI=1S/C12H23N3S/c1-11-10-14(2)13-12(16-11)6-5-9-15-7-3-4-8-15/h11H,3-10H2,1-2H3 |
InChI 键 |
SEJFSLCYPSGSFD-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)CCCN2CCCC2)C |
规范 SMILES |
CC1CN(N=C(S1)CCCN2CCCC2)C |
同义词 |
5,6-Dihydro-4,6-dimethyl-2-[3-(1-pyrrolidinyl)propyl]-4H-1,3,4-thiadiazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
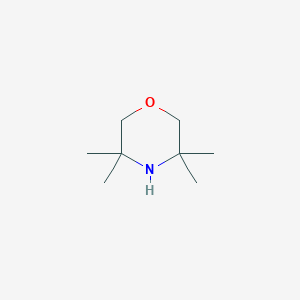
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)
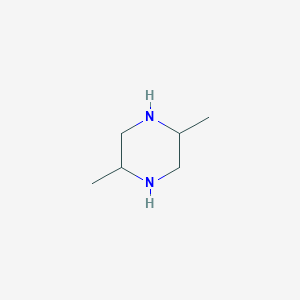
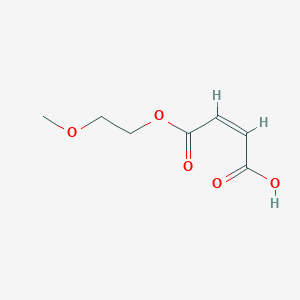
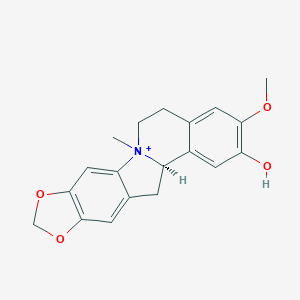
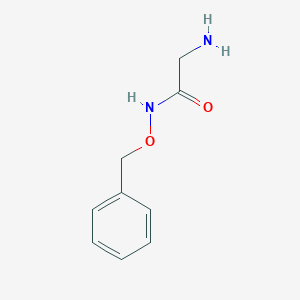
![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)
